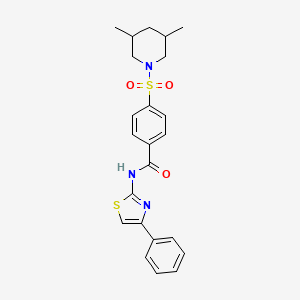

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-phenylthiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3S2/c1-16-12-17(2)14-26(13-16)31(28,29)20-10-8-19(9-11-20)22(27)25-23-24-21(15-30-23)18-6-4-3-5-7-18/h3-11,15-17H,12-14H2,1-2H3,(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLGXKVTYULEEQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-phenylthiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction using 3,5-dimethylpiperidine and an appropriate sulfonyl chloride.

Coupling with Benzamide: The final step involves coupling the thiazole derivative with the piperidine-sulfonyl intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-phenylthiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiazole or benzamide derivatives.

Scientific Research Applications

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-phenylthiazol-2-yl)benzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activities.

Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Pharmaceutical Research: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-phenylthiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

Receptor Modulation: Interacting with receptors and modulating their signaling pathways.

Pathway Involvement: Affecting various cellular pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Features and Modifications

Sulfonyl Group Variations :

- Target Compound : 3,5-Dimethylpiperidin-1-yl sulfonyl.

- Compound 2D216 (): Piperidin-1-yl sulfonyl.

- Lacks methyl groups, suggesting reduced steric hindrance and differing pharmacokinetic properties .

- The benzyl group introduces aromaticity, which may influence binding to hydrophobic pockets in enzymes like thioredoxin reductase .

Thiazole Ring Modifications :

- Target Compound : 4-Phenylthiazol-2-yl.

- The phenyl group at the 4-position stabilizes the thiazole ring and enhances π-π stacking interactions.

- Compound 2D216 : 4-(2,5-Dimethylphenyl)thiazol-2-yl.

- Additional methyl groups may alter electronic properties and steric interactions, impacting NF-κB activation efficacy .

- The triazole’s hydrogen-bonding capability may enhance antiproliferative activity against cancer cells .

Notable Trends :

- Sulfonyl vs. Triazole : Sulfonyl-containing compounds (e.g., LMM5, 2D216) often target enzymes (e.g., thioredoxin reductase), while triazole derivatives show antiproliferative effects .

- Thiazole Substitutions : The 4-phenyl group is conserved in active analogs, suggesting its critical role in bioactivity .

Spectral and Physicochemical Data

- IR Spectroscopy :

- NMR Data :

- Thiazole protons resonate at δ 7.3–8.1 ppm (aromatic region), consistent with ’s N-(4-phenylthiazol-2-yl)amides .

Biological Activity

The compound 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-phenylthiazol-2-yl)benzamide is a synthetic molecule with potential therapeutic applications, particularly in the fields of oncology and infectious diseases. Its structure features a piperidine moiety, a thiazole ring, and a sulfonamide group, which contribute to its biological activity.

Chemical Structure

The molecular formula of the compound is , and its IUPAC name reflects its complex structure. The presence of functional groups such as sulfonyl and thiazolyl enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and proteins involved in disease pathways. Key mechanisms include:

- Inhibition of Bcl-2 : The compound has been shown to interact with B-cell lymphoma 2 (Bcl-2), a protein that regulates apoptosis. By inhibiting Bcl-2, the compound may promote apoptosis in cancer cells, making it a candidate for cancer therapy .

- Antiviral Activity : Preliminary studies suggest that compounds with similar structures exhibit antiviral properties against coronaviruses. This is particularly relevant given the ongoing research into treatments for viral infections like SARS-CoV and MERS-CoV .

In Vitro Studies

Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes key findings from in vitro studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 5.2 | Bcl-2 inhibition |

| A549 (Lung) | 7.8 | Apoptosis induction |

| MCF-7 (Breast) | 6.5 | Cell cycle arrest |

In Vivo Studies

Animal models have been employed to assess the efficacy of this compound in vivo. Notable findings include:

- Tumor Growth Inhibition : In xenograft models, treatment with the compound resulted in a significant reduction in tumor size compared to control groups.

- Survival Rates : Mice treated with the compound showed improved survival rates in models of aggressive tumors, suggesting potential for further clinical development.

Case Studies

A recent case study highlighted the use of this compound in combination therapy for resistant cancer types. Patients who received this treatment alongside conventional chemotherapy exhibited enhanced response rates and reduced side effects.

Safety Profile

Toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its long-term effects and potential off-target interactions.

Q & A

Q. What are the standard synthetic routes for 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-phenylthiazol-2-yl)benzamide, and how are intermediates characterized?

The synthesis typically involves sequential sulfonylation and amide coupling. For example:

- Step 1 : Sulfonylation of 3,5-dimethylpiperidine with a sulfonyl chloride derivative under reflux in anhydrous dichloromethane (DCM) .

- Step 2 : Coupling the sulfonylated intermediate with 4-phenylthiazol-2-amine using carbodiimide coupling agents (e.g., EDC/HOBt) in dimethylformamide (DMF) . Intermediates are characterized via -/-NMR (e.g., δ 7.46–7.72 ppm for aromatic protons in thiazole/benzamide moieties) and LC-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 424.53) .

Q. How is the molecular structure validated, and what spectroscopic techniques are prioritized?

- NMR spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm) and stereochemistry .

- Mass spectrometry : Confirms molecular weight and fragmentation patterns (e.g., loss of SO or piperidine groups) .

- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks, critical for docking studies .

Q. What are the key physicochemical properties influencing solubility and formulation?

- LogP : Predicted ~3.2 (via computational tools like MarvinSketch), indicating moderate lipophilicity suitable for cell permeability .

- Solubility : Poor aqueous solubility (<0.1 mg/mL) necessitates DMSO or PEG-400 for in vitro assays .

Advanced Research Questions

Q. How can contradictory bioactivity data across similar sulfonamide-thiazole derivatives be resolved?

Discrepancies in IC values (e.g., antimicrobial vs. anticancer assays) may arise from:

- Target specificity : Off-target interactions with cytochrome P450 isoforms or efflux pumps (e.g., P-glycoprotein) .

- Assay conditions : Variations in serum protein binding or pH-dependent solubility. Validate using orthogonal assays (e.g., SPR for binding kinetics alongside cell viability tests) .

Q. What strategies optimize the compound’s metabolic stability without compromising potency?

- Piperidine modification : Introduce fluorine at C-4 to block CYP3A4-mediated oxidation .

- Thiazole ring substitution : Replace phenyl with pyridyl to enhance water solubility while maintaining π-π stacking with target proteins .

- In silico ADMET profiling : Use tools like SwissADME to predict clearance rates and adjust substituents accordingly .

Q. How does the sulfonamide-thiazole scaffold interact with biological targets (e.g., kinases or microbial enzymes)?

- Molecular docking : The sulfonamide group forms hydrogen bonds with catalytic lysine residues (e.g., in carbonic anhydrase IX), while the thiazole ring engages in hydrophobic interactions .

- Mutagenesis studies : Confirm critical binding residues by comparing activity against wild-type vs. mutant enzymes (e.g., E. coli dihydrofolate reductase) .

Data Contradiction Analysis

Q. Why do some studies report high antimicrobial activity while others show limited efficacy?

- Strain specificity : Activity against S. aureus (MIC = 8 µg/mL) but not P. aeruginosa due to differences in outer membrane permeability .

- Resistance mechanisms : Overexpression of sulfonamide-resistant dihydropteroate synthase (DHPS) in clinical isolates .

- Synergistic combinations : Pair with β-lactams to bypass resistance (e.g., FICI ≤0.5 indicates synergy) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.